molecular formula C10H11ClF2N2 B3250659 2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 2044713-90-6

2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No. B3250659
M. Wt: 232.66 g/mol
InChI Key: YSVNVDVGTVGPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H10F2N2 . It’s a derivative of tryptamine , a compound found in many organisms and is structurally similar to the neurotransmitter serotonin .


Molecular Structure Analysis

The molecular structure of “2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride” consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is substituted at the 5 and 6 positions with fluorine atoms and at the 3 position with an ethan-1-amine group .

properties

IUPAC Name

2-(5,6-difluoro-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2.ClH/c11-8-3-7-6(1-2-13)5-14-10(7)4-9(8)12;/h3-5,14H,1-2,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVNVDVGTVGPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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